molecular formula C10H8F2O2 B1423512 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1275412-00-4

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1423512
CAS No.: 1275412-00-4
M. Wt: 198.17 g/mol
InChI Key: DMOJFERUHBBKLX-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,3-difluorophenylboronic acid with cyclopropanecarboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs targeting specific receptors, such as P2Y12 receptor antagonists used in the prevention of thrombosis.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a precursor to P2Y12 receptor antagonists, it inhibits platelet aggregation by blocking the P2Y12 receptor on platelets, thereby preventing thrombosis . The difluorophenyl group enhances the compound’s binding affinity and specificity to its target receptors .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid: Another difluorophenyl derivative with similar chemical properties.

    2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid: A compound with a different substitution pattern on the phenyl ring, leading to variations in reactivity and biological activity.

Uniqueness

2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2,3-difluoro substitution enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOJFERUHBBKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
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2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
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2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
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2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
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2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
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2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid

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